Cas no 4686-98-0 (2,5-Diethoxybenzaldehyde)

2,5-Diethoxybenzaldehyde is a versatile organic compound characterized by its aromatic aldehyde structure. It is widely used in organic synthesis for the preparation of various substituted aromatic compounds. This compound offers high purity and stability, facilitating its use in sensitive chemical reactions. Its availability in bulk quantities and reasonable cost further contribute to its utility in research and industrial applications.
2,5-Diethoxybenzaldehyde structure
2,5-Diethoxybenzaldehyde structure
Product Name:2,5-Diethoxybenzaldehyde
CAS No:4686-98-0
MF:C11H14O3
MW:194.227063655853
MDL:MFCD02093696
CID:930583
PubChem ID:24873586
Update Time:2025-06-18

2,5-Diethoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,5-Diethoxybenzaldehyde
    • 2,5-Diethoxybenzaldehyde, 97%
    • CS-0364980
    • MFCD02093696
    • UGNJILDLOHTRMK-UHFFFAOYSA-N
    • SCHEMBL271557
    • AKOS003809429
    • 4686-98-0
    • DTXSID30392445
    • MDL: MFCD02093696
    • Inchi: 1S/C11H14O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-8H,3-4H2,1-2H3
    • InChI Key: UGNJILDLOHTRMK-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=CC=1C=O)OCC

Computed Properties

  • Exact Mass: 194.09400
  • Monoisotopic Mass: 194.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Color/Form: solid
  • Melting Point: 59-63 °C (lit.)
  • Boiling Point: 318.9°C at 760 mmHg
  • PSA: 35.53000
  • LogP: 2.29650
  • Solubility: Not determined

2,5-Diethoxybenzaldehyde Security Information

  • Hazard Statement: H315-H319-H335
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

2,5-Diethoxybenzaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2,5-Diethoxybenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
516783-5G
2,5-Diethoxybenzaldehyde
4686-98-0 97%
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¥3776.13 2022-02-24
TRC
D680088-10mg
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$ 50.00 2022-06-05
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$ 70.00 2022-06-05
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$ 115.00 2022-06-05
abcr
AB469810-5 g
2,5-Diethoxybenzaldehyde; .
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€818.40 2023-07-18
eNovation Chemicals LLC
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Alichem
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A2B Chem LLC
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2,5-Diethoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4686-98-0)2,5-Diethoxybenzaldehyde
Order Number:A1211497
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):217.0
Email:sales@amadischem.com

Additional information on 2,5-Diethoxybenzaldehyde

Professional Introduction to 2,5-Diethoxybenzaldehyde (CAS No. 4686-98-0)

2,5-Diethoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 4686-98-0, is a significant organic compound with a wide range of applications in the field of chemical and pharmaceutical research. This aromatic aldehyde, characterized by its two ethoxy substituents at the 2- and 5-positions of the benzene ring, has garnered attention due to its versatile reactivity and potential utility in synthetic chemistry, drug development, and material science.

The structural motif of 2,5-diethoxybenzaldehyde makes it a valuable intermediate in organic synthesis. The presence of both ethoxy and aldehyde functional groups allows for diverse chemical transformations, including condensation reactions, oxidation, and reduction processes. These properties are particularly relevant in the synthesis of complex molecules such as natural products analogs and bioactive scaffolds. The compound's stability under various reaction conditions further enhances its appeal as a synthetic building block.

In recent years, 2,5-diethoxybenzaldehyde has been explored in the development of novel pharmaceutical agents. Its aromatic structure can be modified to produce derivatives with specific biological activities. For instance, researchers have investigated its potential as a precursor in the synthesis of kinase inhibitors, which are critical in targeting various diseases, including cancer. The aldehyde group can be readily functionalized to introduce additional pharmacophores, enabling the design of molecules with enhanced potency and selectivity.

Moreover, the ethoxy groups in 2,5-diethoxybenzaldehyde contribute to its solubility and metabolic stability, making it an attractive candidate for drug formulation. Studies have demonstrated its role in generating Schiff bases and other heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. These findings highlight the compound's significance in medicinal chemistry and its potential to contribute to the discovery of new therapeutic agents.

The compound's utility extends beyond pharmaceutical applications. In material science, 2,5-diethoxybenzaldehyde has been utilized in the synthesis of polymers and coatings due to its ability to form stable conjugated systems. Its incorporation into polymer backbones can enhance material properties such as thermal stability and mechanical strength. Additionally, it serves as a precursor for liquid crystals and organic semiconductors, where its aromatic structure contributes to electron delocalization and charge transport capabilities.

Recent advancements in computational chemistry have further elucidated the reactivity patterns of 2,5-diethoxybenzaldehyde. Molecular modeling studies have predicted novel reaction pathways involving this compound, providing insights into its mechanistic behavior. These computational approaches are complemented by experimental investigations that validate theoretical predictions and refine synthetic strategies. Such interdisciplinary efforts underscore the compound's importance as a subject of ongoing research.

The pharmaceutical industry has also shown interest in 2,5-diethoxybenzaldehyde due to its potential role in producing enzyme inhibitors. For example, derivatives of this compound have been tested for their ability to modulate enzymes involved in metabolic pathways relevant to neurological disorders. The ability to fine-tune the electronic properties of its aromatic core through functionalization allows for the development of highly specific inhibitors with minimal off-target effects.

In conclusion, 2 ,5 - Diethoxybenzaldehyde ( CAS No . 4686 - 98 - 0 ) is a multifaceted compound with broad applications across multiple scientific disciplines . Its unique structural features make it an invaluable intermediate in organic synthesis , while its biological activity positions it as a promising candidate for drug discovery . As research continues , further applications of this versatile molecule are expected to emerge , reinforcing its significance in modern chemical research .

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4686-98-0)2,5-Diethoxybenzaldehyde
A1211497
Purity:99%
Quantity:1g
Price ($):217.0
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